4-Oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
4-Oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its fused ring structure, which includes a pyrimidine ring fused to a pyrrole ring. The presence of a carboxylic acid group and a keto group at specific positions in the structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide (MeONa) in methanol. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave irradiation has been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: Substitution reactions can occur at the nitrogen atoms or the carboxylic acid group, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
4-Oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-Oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in key biological pathways. For example, it may inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and cell division, thereby exhibiting anticancer activity . Additionally, its anti-inflammatory effects are attributed to the inhibition of inflammatory mediators such as prostaglandins and cytokines .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid: This compound has a similar fused ring structure but includes a thieno ring instead of a pyrrole ring.
4-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine: This compound features a pyrazolo ring fused to a pyrimidine ring.
Uniqueness
4-Oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C7H5N3O3 |
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Molecular Weight |
179.13 g/mol |
IUPAC Name |
4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C7H5N3O3/c11-6-3-1-4(7(12)13)10-5(3)8-2-9-6/h1-3H,(H,12,13)(H,8,9,10,11) |
InChI Key |
GDSIBOVPUXBYJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C1C(=O)NC=N2)C(=O)O |
Origin of Product |
United States |
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